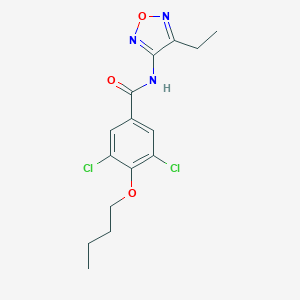![molecular formula C17H17ClN4O2S2 B254434 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential as a valuable tool for researchers.
作用機序
The mechanism of action of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell growth and survival. Additionally, this compound can induce DNA damage and inhibit DNA repair mechanisms, leading to cancer cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Additionally, this compound can induce DNA damage and inhibit DNA repair mechanisms, leading to cancer cell death.
実験室実験の利点と制限
The advantages of using 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide in lab experiments include its potential as a valuable tool for cancer research. This compound has shown promising results in various studies, indicating its potential as a valuable anticancer agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide. These include further studies to determine its safety and efficacy in vivo, as well as studies to determine its potential applications in other areas of scientific research. Additionally, future studies could focus on the development of new derivatives of this compound with improved efficacy and safety profiles.
合成法
The synthesis of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide involves several steps, starting with the reaction of 2-chloro-5-nitropyrimidine with thioallylamine. The resulting compound is then subjected to various reactions, including reduction, acylation, and cyclization, resulting in the final product.
科学的研究の応用
2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for cancer research.
特性
製品名 |
2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide |
|---|---|
分子式 |
C17H17ClN4O2S2 |
分子量 |
408.9 g/mol |
IUPAC名 |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2S2/c1-2-7-25-17-20-8-10(18)13(21-17)15(24)22-16-12(14(19)23)9-5-3-4-6-11(9)26-16/h2,8H,1,3-7H2,(H2,19,23)(H,22,24) |
InChIキー |
NCWPMEMCWDGDQF-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl |
正規SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)

![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)




![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
